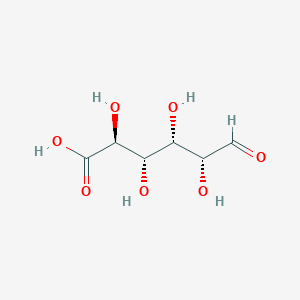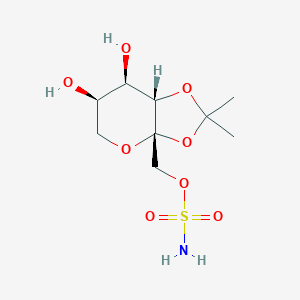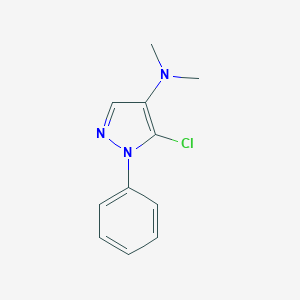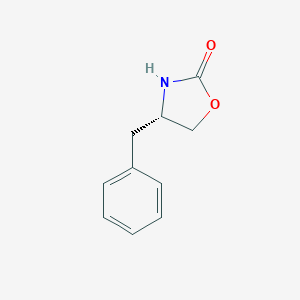
(S)-4-苄基-2-恶唑烷酮
概述
描述
(S)-4-Benzyl-2-oxazolidinone is a chiral oxazolidinone derivative widely used in organic synthesis, particularly as a chiral auxiliary. Its structure consists of a five-membered oxazolidinone ring with a benzyl group attached to the nitrogen atom. This compound is known for its ability to induce stereoselectivity in various chemical reactions, making it a valuable tool in asymmetric synthesis.
科学研究应用
(S)-4-Benzyl-2-oxazolidinone has numerous applications in scientific research:
Chemistry: It is extensively used as a chiral auxiliary in asymmetric synthesis, aiding in the production of enantiomerically pure compounds.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry: It is utilized in the synthesis of fine chemicals and intermediates for various industrial applications.
准备方法
Synthetic Routes and Reaction Conditions: (S)-4-Benzyl-2-oxazolidinone can be synthesized through several methods. One common approach involves the reaction of (S)-phenylalanine with phosgene to form the corresponding chloroformate, which is then cyclized to produce the oxazolidinone ring. Another method includes the cyclization of N-benzyl-N-(2-hydroxyethyl)amine with carbon dioxide under basic conditions.
Industrial Production Methods: In industrial settings, the production of (S)-4-Benzyl-2-oxazolidinone often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as solvent extraction, crystallization, and purification through recrystallization or chromatography.
化学反应分析
Types of Reactions: (S)-4-Benzyl-2-oxazolidinone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxazolidinone derivatives.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the benzyl group can be replaced with other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like alkyl halides and organometallic reagents are employed under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxazolidinone derivatives with different functional groups, while reduction can produce various amine compounds.
作用机制
The mechanism of action of (S)-4-Benzyl-2-oxazolidinone primarily involves its role as a chiral auxiliary. It induces stereoselectivity in chemical reactions by forming diastereomeric intermediates, which can be selectively transformed into desired enantiomers. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
相似化合物的比较
- ®-4-Benzyl-2-oxazolidinone
- 4-Benzyl-2-oxazolidinone
- 4-Methyl-2-oxazolidinone
Comparison: (S)-4-Benzyl-2-oxazolidinone is unique due to its chiral nature, which allows it to induce stereoselectivity in reactions. Compared to its racemic or achiral counterparts, it provides higher enantiomeric excess and selectivity in asymmetric synthesis. This makes it a preferred choice in the synthesis of enantiomerically pure compounds.
属性
IUPAC Name |
(4S)-4-benzyl-1,3-oxazolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2/c12-10-11-9(7-13-10)6-8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,11,12)/t9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJOFMLDBXPDXLQ-VIFPVBQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC(=O)O1)CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](NC(=O)O1)CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00352970 | |
| Record name | (S)-4-Benzyl-2-oxazolidinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00352970 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90719-32-7 | |
| Record name | (-)-4-Benzyl-2-oxazolidinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=90719-32-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (S)-4-Benzyl-2-oxazolidinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00352970 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Benzyl-2-oxazolidinone, (S)-(-)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EC46HZ6ALH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the structural characterization of (S)-4-Benzyl-2-oxazolidinone?
A1: (S)-4-Benzyl-2-oxazolidinone is a white crystalline solid with a molecular formula of C10H11NO2 and a molecular weight of 177.20 g/mol. [] Its structure has been characterized by 1H NMR, 13C NMR, and HR-MS. [, ]
Q2: How is (S)-4-Benzyl-2-oxazolidinone synthesized?
A2: A common method involves synthesizing (S)-4-Benzyl-2-oxazolidinone from L-phenylalanine through reduction and ring-closing reactions. [, ] A more economically viable approach utilizes a one-pot reaction of phenylalanine with thionyl chloride and sodium borohydride in an aqueous methanolic solution to yield phenylalaninol, followed by cyclization with diethyl carbonate and potassium carbonate. []
Q3: What are the primary applications of (S)-4-Benzyl-2-oxazolidinone in organic synthesis?
A3: (S)-4-Benzyl-2-oxazolidinone acts as a versatile chiral auxiliary in asymmetric synthesis, facilitating the creation of new carbon-carbon bonds for chiral amine synthesis. [] It is particularly useful in asymmetric alkylations, acylations, halogenations, and aldol reactions. []
Q4: How does (S)-4-Benzyl-2-oxazolidinone contribute to stereoselectivity in reactions?
A4: Lewis acids play a crucial role in achieving high stereoselectivity when using (S)-4-Benzyl-2-oxazolidinone. Lewis acids can chelate to the nitrogen and carbonyl oxygen of the oxazolidinone ring, directing the addition of reagents to a specific face of the molecule. [] Alternatively, Lewis acids like boron trifluoride can interact through monodentate coordination, favoring a specific rotamer and influencing stereochemical outcome. []
Q5: Can you provide an example of a specific reaction where (S)-4-Benzyl-2-oxazolidinone is employed for stereoselective synthesis?
A5: In the synthesis of the HIV reverse transcriptase inhibitor 1592U89, (S)-4-Benzyl-2-oxazolidinone is utilized as a chiral auxiliary in an asymmetric aldol reaction. This reaction forms a crucial intermediate for constructing the carbocyclic core of the nucleoside analogue. []
Q6: Are there any computational studies exploring the properties or reactivity of (S)-4-Benzyl-2-oxazolidinone?
A6: Yes, density functional theory (DFT) calculations have been employed to investigate the mechanism of asymmetric photodimerization reactions involving coumarin derivatives bearing the (S)-4-Benzyl-2-oxazolidinone auxiliary. These calculations provide insights into the observed syn-head-to-tail selectivity and diastereoselectivity. []
Q7: What is known about the crystallization behavior of (S)-4-Benzyl-2-oxazolidinone?
A7: Studies have shown that (S)-4-Benzyl-2-oxazolidinone readily crystallizes upon cooling from its melt, demonstrating a high tendency for crystallization. [] This characteristic has been contrasted with structurally similar compounds like (S)-4-benzylthiazolidine-2-thione and (S)-4-benzyloxazolidine-2-thione, which exhibit different crystallization tendencies. []
Q8: What analytical techniques are commonly used to characterize (S)-4-Benzyl-2-oxazolidinone?
A8: Apart from NMR and HR-MS, vibrational circular dichroism (VCD) spectroscopy has been used to study (S)-4-Benzyl-2-oxazolidinone in CDCl3 solution. [] This technique provides valuable information about the compound's absolute configuration and conformational preferences.
Q9: Has (S)-4-Benzyl-2-oxazolidinone been found in natural sources?
A9: Yes, (S)-4-Benzyl-2-oxazolidinone has been isolated from the methanol extracts of Tephrosia purpurea leaves. [] This finding highlights the potential of natural product chemistry in yielding valuable chiral building blocks for synthetic applications.
Q10: Are there any alternatives or substitutes for (S)-4-Benzyl-2-oxazolidinone in asymmetric synthesis?
A10: While (S)-4-Benzyl-2-oxazolidinone is a widely used chiral auxiliary, other chiral oxazolidinones with varying substituents on the ring system exist. These alternative auxiliaries may offer different reactivity profiles or influence stereoselectivity differently depending on the specific reaction conditions. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

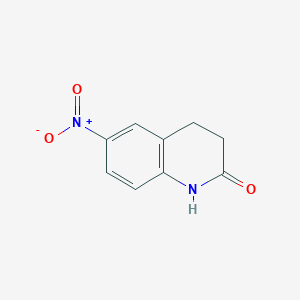
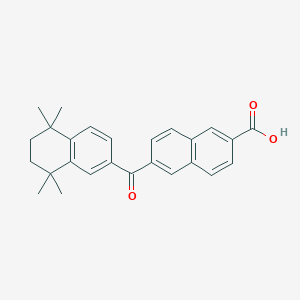
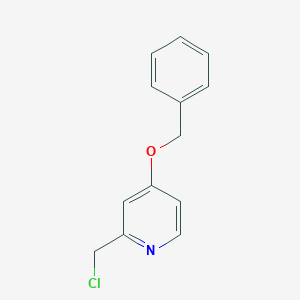
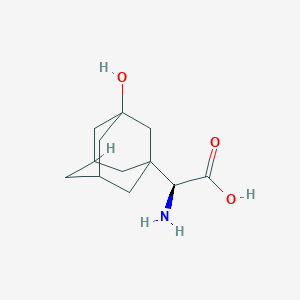
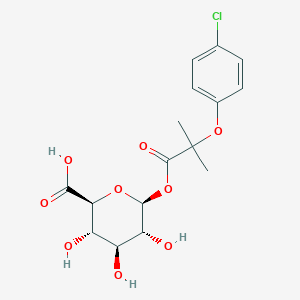

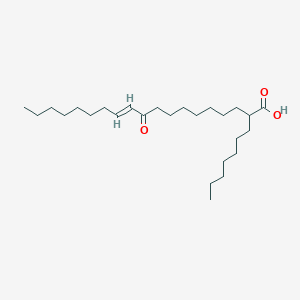

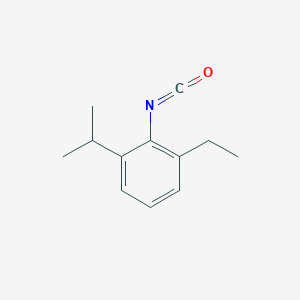
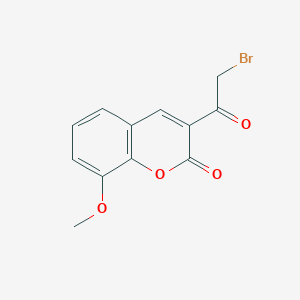
![Methyl (4R)-4-[(8R,9S,10R,12S,13R,14S,17R)-12-hydroxy-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B22682.png)
